molecular formula C19H20N2O3 B249234 N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B249234
M. Wt: 324.4 g/mol
InChI Key: ZOUGWXPFFWILBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide, also known as MK-677, is a non-peptide growth hormone secretagogue. It is a selective agonist of the ghrelin receptor and stimulates the release of growth hormone. MK-677 has been studied extensively for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide works by stimulating the release of growth hormone through the ghrelin receptor. It binds to the receptor and activates a signaling pathway that leads to the release of growth hormone from the pituitary gland. This results in an increase in circulating levels of growth hormone, which can have a number of beneficial effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase muscle mass and bone density, improve cognitive function, and increase insulin-like growth factor-1 (IGF-1) levels. It has also been shown to improve sleep quality and reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its ability to stimulate the release of growth hormone without the need for exogenous administration of the hormone. This can simplify experimental protocols and reduce the risk of side effects associated with growth hormone administration. One limitation of using this compound is that it can be expensive and difficult to obtain, which may limit its use in some research settings.

Future Directions

There are a number of potential future directions for research on N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide. One area of interest is its potential use in the treatment of age-related muscle wasting and sarcopenia. It may also have potential applications in the treatment of other conditions associated with growth hormone deficiency, such as Turner syndrome and Prader-Willi syndrome. Additionally, further research is needed to fully understand the long-term safety and efficacy of this compound in humans.

Synthesis Methods

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide is synthesized through a multistep process that involves the reaction of 4-methoxyphenol with ethyl chloroacetate to form 2-(4-methoxyphenoxy)ethyl acetate. This intermediate is then reacted with 1H-indole-3-ethylamine to form the final product, this compound.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to increase muscle mass, bone density, and improve cognitive function in elderly patients. It has also been studied for its potential use in the treatment of growth hormone deficiency, osteoporosis, and obesity.

properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C19H20N2O3/c1-23-15-6-8-16(9-7-15)24-13-19(22)20-11-10-14-12-21-18-5-3-2-4-17(14)18/h2-9,12,21H,10-11,13H2,1H3,(H,20,22)

InChI Key

ZOUGWXPFFWILBO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NCCC2=CNC3=CC=CC=C32

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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